2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Overview
Description
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- is a heterocyclic compound that features a pyran ring fused with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- can be achieved through several methods. One common approach involves the phosphine-catalyzed annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds. This reaction typically proceeds under mild conditions and yields the desired pyran derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyran ring.
Comparison with Similar Compounds
Similar Compounds
2H-Chromenes: These compounds have a similar pyran ring structure but are fused with aromatic rings, providing greater stability and a broader range of biological activities.
2H-Pyrans: Simple 2H-pyrans without additional substituents are less stable but can serve as intermediates in the synthesis of more complex molecules.
Uniqueness
2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-2,3-dimethyl-6-oxooxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIVAOKHDPXDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(OC1=O)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337198 | |
Record name | 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19776-79-5 | |
Record name | 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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